

Application Notes and Protocols: Dimethyl 3-hydroxyphthalate as a Linker in Medicinal Chemistry

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Compound of Interest

Compound Name: *Dimethyl 3-hydroxyphthalate*

Cat. No.: *B1315018*

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Disclaimer: The following application notes and protocols describe a potential, hypothetical use of **Dimethyl 3-hydroxyphthalate** as a linker in medicinal chemistry. While the synthesis of this molecule is documented, its specific application as a cleavable linker in drug delivery systems is not extensively reported in the provided search results. The proposed workflows and data are based on the chemical properties of the molecule and general principles of bioconjugation and drug delivery.

Introduction

In the field of medicinal chemistry, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a crucial role.^{[1][2][3][4]} A linker connects a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug) and should be stable in circulation but allow for the release of the payload at the target site.^{[2][5][6][7]} **Dimethyl 3-hydroxyphthalate** is a versatile molecule that presents interesting possibilities as a linker scaffold. Its structure, featuring a hydroxyl group and two ester functionalities, allows for orthogonal chemical modifications, making it a candidate for the development of novel linker technologies. This document outlines the potential applications, synthesis, and protocols for utilizing **Dimethyl 3-hydroxyphthalate** as a linker.

Chemical Properties and Synthesis

Dimethyl 3-hydroxyphthalate is a derivative of phthalic acid with the chemical formula C₁₀H₁₀O₅.^[8] Its structure consists of a benzene ring with two adjacent methoxycarbonyl groups and a hydroxyl group.

Synthesis of **Dimethyl 3-hydroxyphthalate**:

The synthesis of **Dimethyl 3-hydroxyphthalate** can be achieved from 3-hydroxyphthalic anhydride.^[9] The anhydride is first reacted with methanol to open the ring and form a monoester, followed by esterification of the remaining carboxylic acid.

Table 1: Synthesis of **Dimethyl 3-hydroxyphthalate** - Reactants and Conditions

Step	Reactant 1	Reactant 2	Solvent	Catalyst /Reagent	Conditions	Product	Yield (%)
1	3-Hydroxypthalic anhydride	Methanol	Methanol	-	Reflux, 3 hours	3-(methoxycarbonyl)-2-hydroxybenzoic acid	-
2	3-(methoxycarbonyl)-2-hydroxybenzoic acid	Iodomethane	DMF	Sodium bicarbonate	55 °C, 4 hours	Dimethyl 3-hydroxyphthalate	77

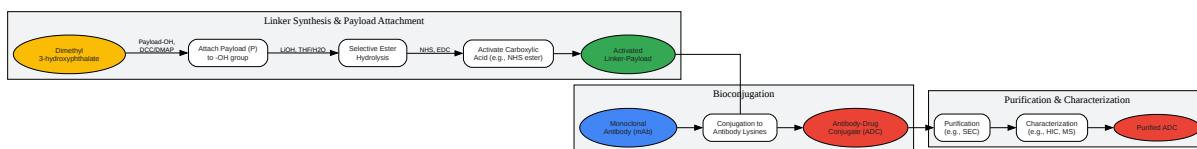
Note: This data is based on a documented synthesis protocol.^[9]

Application as a Linker in Antibody-Drug Conjugates (ADCs)

The structure of **Dimethyl 3-hydroxyphthalate** allows for its potential use as a linker in ADCs. The hydroxyl group can serve as an attachment point for a cytotoxic payload through an ester or ether bond. One of the methyl esters can be selectively hydrolyzed to a carboxylic acid, which can then be activated to form a stable amide bond with lysine residues on an antibody.

Proposed Workflow for ADC Synthesis

The following diagram illustrates a hypothetical workflow for the synthesis of an ADC using a **Dimethyl 3-hydroxyphthalate**-based linker.



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Caption: Hypothetical workflow for ADC synthesis using a **Dimethyl 3-hydroxyphthalate** linker.

Experimental Protocols

Protocol 1: Synthesis of Activated Linker-Payload

- Payload Attachment:
 - Dissolve **Dimethyl 3-hydroxyphthalate** (1 eq) and the payload containing a hydroxyl group (1.1 eq) in anhydrous dichloromethane (DCM).

- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction at room temperature for 12 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, filter the dicyclohexylurea byproduct and purify the product by column chromatography.
- Selective Ester Hydrolysis:
 - Dissolve the payload-conjugated linker (1 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
 - Add lithium hydroxide (LiOH) (1.05 eq) and stir at room temperature for 4 hours.
 - Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
 - Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
- Activation of Carboxylic Acid:
 - Dissolve the resulting carboxylic acid (1 eq) in anhydrous dimethylformamide (DMF).
 - Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
 - Stir the reaction at room temperature for 6 hours.
 - The resulting activated linker-payload can be used directly in the conjugation step.

Protocol 2: Conjugation to Monoclonal Antibody

- Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Add the activated linker-payload solution in DMF to the antibody solution. A typical molar ratio of linker-payload to antibody is 5-10 fold excess.

- Allow the reaction to proceed at 4°C for 12-18 hours with gentle agitation.
- Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.
- Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
- Characterize the purified ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry (MS) to confirm the identity and integrity of the conjugate.

Hypothetical Performance Data

The following table presents hypothetical data for the performance of an ADC synthesized with a **Dimethyl 3-hydroxyphthalate** linker.

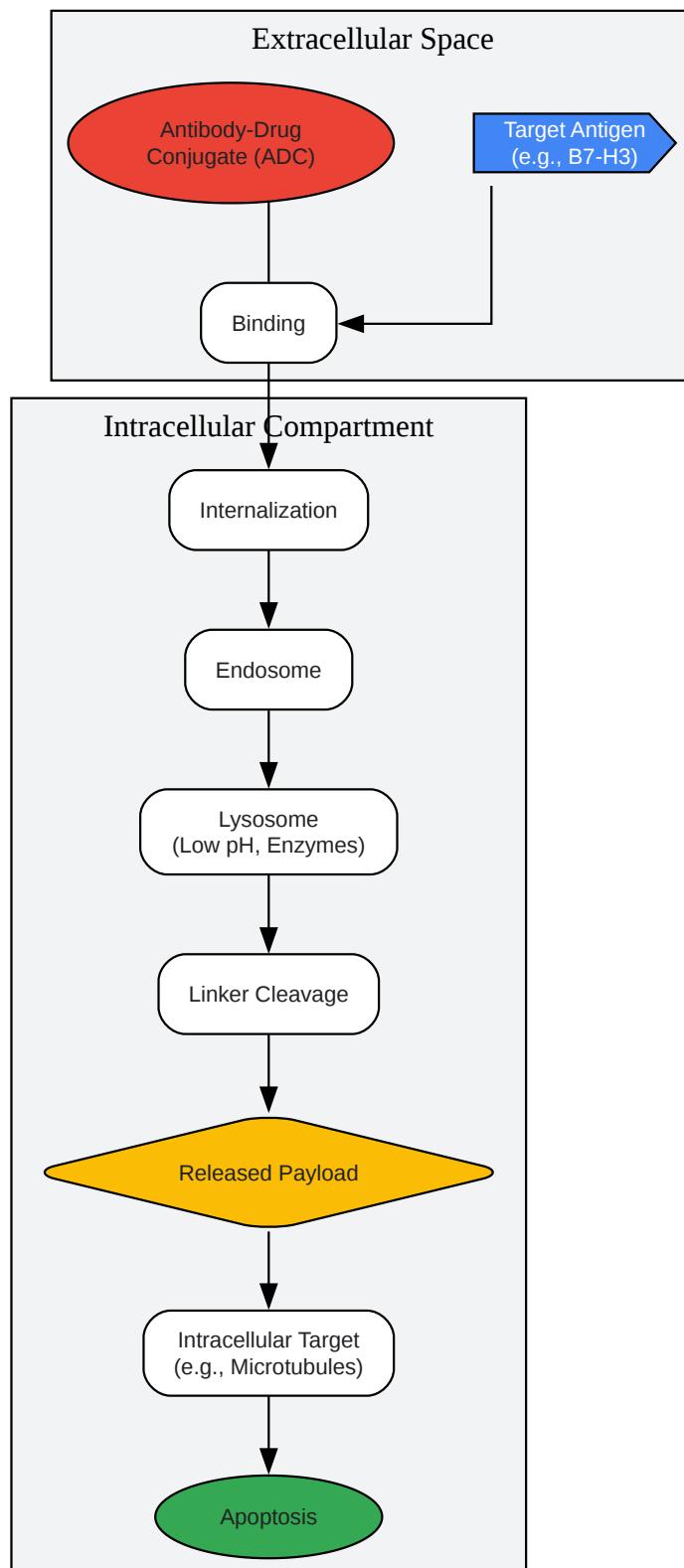
Table 2: Hypothetical Performance Characteristics of a **Dimethyl 3-hydroxyphthalate**-linked ADC

Parameter	Value	Method of Determination
Drug-to-Antibody Ratio (DAR)	3.8	Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency (%)	75	UV-Vis Spectroscopy
In Vitro Plasma Stability (%) intact ADC after 7 days)	92	HPLC
In Vitro Cytotoxicity (IC50 in B7-H3 positive cells)	0.5 nM	Cell Viability Assay
In Vitro Cytotoxicity (IC50 in B7-H3 negative cells)	>100 nM	Cell Viability Assay

Signaling Pathway and Mechanism of Action

ADCs exert their cytotoxic effect by delivering a potent payload to antigen-expressing cancer cells.[10][11][12] The following diagram illustrates a generalized signaling pathway for an ADC

targeting a cancer cell.



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Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

The proposed **Dimethyl 3-hydroxyphthalate** linker, with an ester bond to the payload, could be designed to be cleavable by esterases within the lysosome of the target cell, leading to the release of the cytotoxic drug and subsequent cell death.

Conclusion

Dimethyl 3-hydroxyphthalate presents a promising, albeit underexplored, scaffold for the development of novel linkers in medicinal chemistry. Its synthetic accessibility and the presence of orthogonal functional groups offer a platform for creating linkers with tailored properties for applications such as ADCs. Further research is warranted to synthesize and evaluate the stability and cleavage characteristics of linkers derived from this molecule to validate their potential in targeted drug delivery.

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